2,5,8,11,14,17,20-七氧二十二烷-22-硫醇

描述

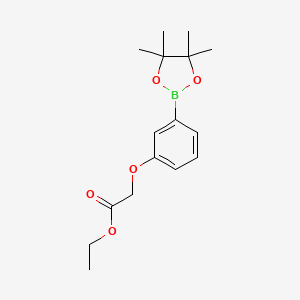

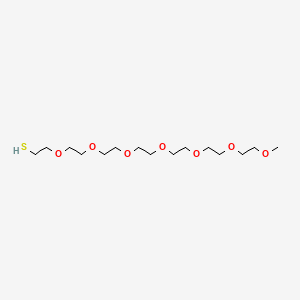

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol, also known as m-PEG7-thiol, is a PEG linker containing a thiol group . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc . The hydrophilic PEG spacer increases solubility in aqueous media .

Molecular Structure Analysis

The molecular formula of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is C15H32O7S . Its molecular weight is 356.48 .Chemical Reactions Analysis

As mentioned earlier, the thiol group in 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces . This makes it useful in applications such as bioconjugation, drug delivery, PEG hydrogel, crosslinker, and surface functionalization .Physical and Chemical Properties Analysis

The melting point of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is 50-55 °C . Its boiling point is predicted to be 423.7±45.0 °C . The compound has a density of 1.065 . It is soluble in DMSO at 100 mg/mL (280.52 mM; ultrasonic needed) .科学研究应用

生物偶联

2,5,8,11,14,17,20-七氧二十二烷-22-硫醇: 在生物偶联过程中被广泛使用 。该化合物中存在的硫醇基团与马来酰亚胺、OPSS 和乙烯基砜基团反应形成稳定的缀合物。此特性对于将生物分子连接到各种底物或用探针标记它们以在生物分析检测中进行检测和量化特别有用。

药物递送

在药物递送领域,2,5,8,11,14,17,20-七氧二十二烷-22-硫醇由于其能够增强药物的溶解度和稳定性而发挥着至关重要的作用 。亲水的PEG间隔基可用于修饰药物分子,从而提高其在水性介质中的溶解度,并可能改变其在体内的分布和清除率。

PEG水凝胶

该化合物在PEG水凝胶的形成中起着关键作用 。这些水凝胶因其生物相容性和模拟天然细胞外基质的能力而被广泛研究用于生物医学应用,包括组织工程和再生医学。

交联剂

2,5,8,11,14,17,20-七氧二十二烷-22-硫醇: 是一种有效的交联剂 。它可用于交联蛋白质或肽,这对于创建各种应用的稳定结构至关重要,例如酶固定化,这对工业生物催化过程至关重要。

表面功能化

该化合物也用于表面功能化 。硫醇基团可以与过渡金属表面(包括金和银)反应,从而形成可用于传感器技术、催化和电子设备的功能性涂层。

分子电子学

在分子电子学中,2,5,8,11,14,17,20-七氧二十二烷-22-硫醇用于修饰导电材料的表面性质 。这种修饰可以改变材料的电气特性,这对开发分子级电子元件至关重要。

纳米技术

该化合物在纳米技术中得到应用,特别是在纳米粒子的合成和稳定中 。硫醇基团可以与纳米粒子的表面结合,提供用于进一步修饰或增强纳米粒子在各种介质中稳定性的功能性手柄。

生物医学成像

最后,2,5,8,11,14,17,20-七氧二十二烷-22-硫醇被用于生物医学成像 。它可用于将成像剂连接到生物分子,然后使用各种成像技术在分子水平上可视化生物过程。

作用机制

Target of Action

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol, also known as m-PEG7-thiol, is a PEG linker containing a thiol group . The primary targets of this compound are maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . These targets are often used in bioconjugation, drug delivery, PEG hydrogel, crosslinker, and surface functionalization .

Mode of Action

The thiol group in 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol reacts with its targets, forming a bond . This reaction allows the compound to attach to or modify its targets, enabling various applications in biochemistry and materials science .

Biochemical Pathways

It is known that the compound plays a role in the formation and modification of bioconjugates, drug delivery systems, peg hydrogels, crosslinkers, and surface functionalization . These processes can influence various biochemical pathways depending on the specific application.

Pharmacokinetics

The compound is soluble in dmso at a concentration of 100 mg/ml (28052 mM), which suggests it may have good bioavailability . The compound’s storage temperature is -20°C, indicating it may require specific storage conditions to maintain stability .

Result of Action

The molecular and cellular effects of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol’s action depend on its specific application. In general, the compound’s ability to react with certain targets allows it to modify these targets or form new compounds . This can result in changes to the physical or chemical properties of the targets, which can have various effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol can be influenced by various environmental factors. For example, the compound’s reactivity with its targets may be affected by factors such as pH, temperature, and the presence of other chemicals . Additionally, the compound’s stability may be influenced by storage conditions, with a recommended storage temperature of -20°C .

安全和危害

The safety symbol for 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is GHS07 . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash skin thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

生化分析

Biochemical Properties

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol plays a crucial role in biochemical reactions due to its thiol group, which can form covalent bonds with maleimide, OPSS, vinylsulfone, and transition metal surfaces such as gold and silver . This property makes it an excellent linker for bioconjugation, allowing it to attach proteins, enzymes, and other biomolecules to surfaces or other molecules. The hydrophilic polyethylene glycol (PEG) spacer in 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol enhances its solubility in aqueous media, facilitating its use in various biochemical applications .

Cellular Effects

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol influences cellular processes by modifying cell surfaces and facilitating the attachment of biomolecules. This compound can impact cell signaling pathways by enabling the targeted delivery of signaling molecules or drugs to specific cell types. Additionally, it can affect gene expression and cellular metabolism by altering the cellular microenvironment through surface modifications .

Molecular Mechanism

At the molecular level, 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol exerts its effects through its thiol group, which can form stable covalent bonds with various biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target molecule. The PEG spacer in the compound helps to maintain the solubility and stability of the conjugated biomolecules, ensuring effective biochemical interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol can change over time due to its stability and degradation properties. The compound is stable at -20°C and can be dissolved in DMSO at high concentrations . Over time, the stability of the compound ensures consistent results in long-term experiments, although its degradation products and long-term effects on cellular function need to be carefully monitored .

Dosage Effects in Animal Models

The effects of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol in animal models vary with dosage. At lower doses, the compound can effectively modify cell surfaces and facilitate targeted delivery without significant toxicity. At higher doses, there may be toxic or adverse effects, including potential impacts on cellular metabolism and gene expression . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is involved in metabolic pathways that include interactions with various enzymes and cofactors. The thiol group can participate in redox reactions, influencing the metabolic flux and levels of metabolites within cells . Understanding these pathways is essential for optimizing the use of this compound in biochemical applications.

Transport and Distribution

Within cells and tissues, 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is transported and distributed through interactions with transporters and binding proteins. The PEG spacer enhances its solubility and facilitates its movement within the cellular environment . This property ensures that the compound can reach its target sites effectively, whether on cell surfaces or within specific cellular compartments.

Subcellular Localization

The subcellular localization of 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell, where it can exert its biochemical effects . Understanding these localization mechanisms is crucial for designing experiments and applications that leverage the full potential of this compound.

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O7S/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23/h23H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSKDHZQTUFAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584839 | |

| Record name | 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651042-82-9 | |

| Record name | 2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B1591689.png)